Methyl 2-(8-hydroxyquinolin-4-yl)acetate

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Methyl 2-(8-hydroxyquinolin-4-yl)acetate is a 4-substituted 8-hydroxyquinoline derivative with a human MAO-B IC50 of 4.00 µM and 6-fold selectivity over MAO-A, distinct from the reversed selectivity of parent 8-HQ. Its methyl ester side chain elevates logP to ~2.42, enhancing membrane permeability versus the free acid, and serves as a hydrolyzable prodrug handle or versatile synthetic intermediate for amide/acid library generation. The 4-position topology offers a binding mode distinct from 5-substituted analogs (e.g., IOX1), making it a valuable scaffold for epigenetic probe development and iron-chelation prodrug strategies. Available at 97% purity for immediate medicinal chemistry procurement.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 1261596-59-1
Cat. No. B2617028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(8-hydroxyquinolin-4-yl)acetate
CAS1261596-59-1
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCOC(=O)CC1=C2C=CC=C(C2=NC=C1)O
InChIInChI=1S/C12H11NO3/c1-16-11(15)7-8-5-6-13-12-9(8)3-2-4-10(12)14/h2-6,14H,7H2,1H3
InChIKeyPPZCTDMSWRVPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(8-hydroxyquinolin-4-yl)acetate (CAS 1261596-59-1): Procurement-Quality Overview of a 4-Substituted 8-Hydroxyquinoline Ester Building Block


Methyl 2-(8-hydroxyquinolin-4-yl)acetate (CAS 1261596-59-1, MW 217.22 g/mol) is a synthetic quinoline derivative featuring an 8-hydroxyquinoline (8-HQ) core functionalized at the 4‑position with a methyl acetate side chain . The compound retains the bidentate metal‑chelating hydroxyl‑nitrogen motif characteristic of 8‑HQ while the ester moiety introduces tunable lipophilicity (calculated logP ≈ 2.42) distinct from the parent 8‑HQ (logP ≈ 1.94–2.0) [1][2]. The methyl ester can serve as a hydrolyzable prodrug form of 2‑(8‑hydroxyquinolin‑4‑yl)acetic acid, and the 4‑position substitution topology differentiates this compound from 5‑, 7‑, or 2‑substituted 8‑HQ analogs used clinically (e.g., clioquinol, nitroxoline) [3].

Why Methyl 2-(8-hydroxyquinolin-4-yl)acetate Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs


Although numerous 8‑hydroxyquinoline derivatives share a common metal‑binding scaffold, substitution position and esterification profoundly affect target selectivity, pharmacokinetic profile, and synthetic utility. Methyl 2‑(8‑hydroxyquinolin‑4‑yl)acetate exhibits a distinct human MAO‑B inhibitory profile (IC50 = 4.00 µM) with approximately 6‑fold selectivity over MAO‑A (IC50 = 24.0 µM), whereas the parent 8‑HQ exhibits a reversed selectivity preference for MAO‑A over MAO‑B in rat mitochondrial assays [1][2]. The methyl ester at the 4‑postion acetyl linker further elevates logP by ∼0.4–0.5 units relative to unsubstituted 8‑HQ, altering membrane partitioning and oral bioavailability potential compared to the free acid or more polar 5‑carboxy‑8‑HQ (IOX1) [3][4]. Simple replacement with 8‑HQ, clioquinol, or nitroxoline would therefore sacrifice the specific MAO‑B selectivity, physicochemical properties, and the ester‑based prodrug or functional‑handle advantage inherent to this compound.

Quantitative Differentiation Evidence for Methyl 2-(8-hydroxyquinolin-4-yl)acetate vs. 8‑HQ and Clinical Analogs


Human MAO‑B Inhibition with ~6‑Fold Selectivity over MAO‑A vs. Reversed Selectivity of Parent 8‑HQ

Methyl 2‑(8‑hydroxyquinolin‑4‑yl)acetate inhibits recombinant human MAO‑B with an IC50 of 4.00 µM and human MAO‑A with an IC50 of 24.0 µM, yielding a MAO‑B/MAO‑A selectivity ratio of approximately 6‑fold [1]. In contrast, the parent compound 8‑hydroxyquinoline preferentially inhibits rat brain mitochondrial MAO‑A over MAO‑B, with IC50 values spanning 10⁻³ to 10⁻⁶ M depending on the assay design, and its inhibition is fully reversible by enzyme dilution [2]. The 4‑acetate ester substitution thus functionally reverses the isoform selectivity compared to unsubstituted 8‑HQ.

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Enhanced Lipophilicity (ΔlogP ≈ +0.4–0.5) Versus Parent 8‑Hydroxyquinoline

The calculated logP of methyl 2‑(8‑hydroxyquinolin‑4‑yl)acetate is 2.42 [1], compared with an experimental/computed logP of 1.94–2.00 for the parent 8‑hydroxyquinoline [2]. This ΔlogP of approximately +0.4–0.5 units corresponds to a roughly 2.5–3.2‑fold increase in octanol‑water partition coefficient, predicting moderately enhanced passive membrane permeability. The 4‑acetate ester thus balances the metal‑chelating functionality with improved lipophilicity relative to both 8‑HQ and the more polar 5‑carboxy‑8‑hydroxyquinoline (IOX1, logP ≈ 1.23) [3].

Physicochemical Property Lipophilicity Membrane Permeability

Methyl Ester as a Hydrolyzable Prodrug Handle Absent in Clinical 8‑HQ Drugs

The methyl ester moiety at the 4‑position acetyl side chain enables enzymatic or chemical hydrolysis to the corresponding carboxylic acid (2‑(8‑hydroxyquinolin‑4‑yl)acetic acid) in vivo or in formulation, a classical prodrug strategy for modulating absorption, distribution, and metabolic stability [1]. Clinically used 8‑HQ antimicrobials clioquinol (5‑chloro‑7‑iodo‑8‑HQ) and nitroxoline (5‑nitro‑8‑HQ) lack this ester functionality and cannot exploit esterase‑mediated activation [2]. The ester also serves as a synthetic handle for further derivatization (e.g., amide formation, hydrazinolysis), providing a chemical versatility unavailable in non‑esterified analogs.

Prodrug Design Oral Bioavailability Ester Hydrolysis

4‑Position Substitution Topology Distinct from 5‑ and 7‑Substituted Pharmacologically Active 8‑HQ Derivatives

Substitution at the quinoline 4‑position, as in methyl 2‑(8‑hydroxyquinolin‑4‑yl)acetate, introduces steric and electronic effects that differ fundamentally from the 5‑substitution pattern of nitroxoline and IOX1 or the 5,7‑dihalogenation of clioquinol [1]. The 4‑acetyl extension places the ester group at a position that interacts with the solvent‑exposed region of the JMJD2A histone demethylase binding pocket, as evidenced by the co‑crystal structure of the closely related 8‑hydroxyquinoline‑4‑carboxylic acid (PDB 4BIS) [2]. In contrast, 5‑substituted analogs occupy a different sub‑pocket near the catalytic iron center, leading to distinct inhibition profiles across the 2‑oxoglutarate oxygenase family [2]. No head‑to‑head enzyme inhibition data with 5‑substituted analogs are currently available for this compound.

Structure–Activity Relationship Substitution Topology Target Engagement

Procurement‑Relevant Application Scenarios for Methyl 2-(8-hydroxyquinolin-4-yl)acetate


Selective MAO‑B Inhibitor Lead for Neurodegenerative Disease Drug Discovery

The compound's human MAO‑B IC50 of 4.00 µM with 6‑fold selectivity over MAO‑A (IC50 24.0 µM) [1], combined with its moderate lipophilicity (logP 2.42), makes it a viable starting scaffold for structure‑based optimization of brain‑penetrant MAO‑B inhibitors targeting Parkinson's disease and Alzheimer's disease. The ester handle also supports parallel SAR exploration via amide and acid libraries.

Metal‑Chelating Prodrug for Iron‑Targeted Therapeutics

Retaining the 8‑HQ metal‑binding motif while offering esterase‑cleavable prodrug functionality, this compound can be evaluated for iron‑chelation therapies where controlled release of the active carboxylic acid chelator is desired. The enhanced logP relative to free acids (ΔlogP +1.19 vs. IOX1) [2] may improve cellular iron mobilization in models of iron‑overload disorders or ferroptosis‑driven pathologies.

Synthetic Intermediate for 4‑Substituted 8‑HQ Derivative Libraries

The methyl ester serves as a versatile synthetic handle for amidation, hydrazinolysis, reduction, or hydrolysis to the free acid, enabling rapid generation of diverse 8‑hydroxyquinolin‑4‑yl acetic acid derivatives. The compound is available at 95–97% purity from commercial suppliers (Sigma‑Aldrich/Enamine, Leyan) , supporting immediate procurement for medicinal chemistry campaigns.

Tool Compound for Investigating 4‑Position 8‑HQ Target Engagement

Based on the co‑crystal structure of the 4‑carboxy analog with JMJD2A (PDB 4BIS) [3], the 4‑substitution topology offers a distinct binding mode relative to 5‑substituted 8‑HQ inhibitors (e.g., IOX1). This compound can serve as a negative control or scaffold‑hopping template in studies of 2‑oxoglutarate oxygenase family selectivity and histone demethylase inhibitor development.

Quote Request

Request a Quote for Methyl 2-(8-hydroxyquinolin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.